2-(Chloromethyl)-6-methoxypyridine hydrochloride
Overview
Description
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a reagent used in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It is also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-6-methoxypyridine hydrochloride involves the use of this compound as a reagent in base-catalyzed alkylation . More detailed information about the synthesis process was not found in the search results.Molecular Structure Analysis
The molecular formula of 2-(Chloromethyl)-6-methoxypyridine hydrochloride is C6H6ClN·HCl . The molecular weight is 164.03 . More detailed information about the molecular structure was not found in the search results.Chemical Reactions Analysis
2-(Chloromethyl)-6-methoxypyridine hydrochloride is used as a reagent in base-catalyzed alkylation . More detailed information about the chemical reactions involving this compound was not found in the search results.Physical And Chemical Properties Analysis
2-(Chloromethyl)-6-methoxypyridine hydrochloride is a solid at 20°C . It has a melting point of 124.0 to 127.0°C . It is hygroscopic and should be stored under inert gas .Scientific Research Applications
Gas-Phase Methylation in Mass Spectrometry
2-(Chloromethyl)-6-methoxypyridine hydrochloride has been studied in the context of gas-phase reactions, particularly in mass spectrometry. Researchers have investigated the methylation of 2-methoxypyridine and related compounds, including the tautomeric 2-hydroxypyridine/2-pyridone system, with dimethylchlorinium ions in the chemical ionization source of a tandem mass spectrometer. This study aids in understanding the mechanisms of these reactions, which are relevant to mass spectrometric analysis and chemical synthesis processes (O’Hair et al., 1995).
Synthesis of Complex Organic Compounds
2-(Chloromethyl)-6-methoxypyridine hydrochloride is used as a precursor in the synthesis of complex organic compounds. For example, its derivatives have been used in the one-pot synthesis of tetramethyl-dipyridopyrazinediones, which have potential applications in various fields of organic chemistry and material science. This demonstrates its utility in creating new chemical structures (Oresic et al., 2001).
Improvement of Synthesis Methods
Improved methods for preparing derivatives of 2-(Chloromethyl)-6-methoxypyridine hydrochloride have been developed. These methods involve various chemical processes such as methylation, chloridization, oxidation, and methoxylation, leading to more efficient and higher-yield production of these compounds. This advancement is crucial for industrial and research applications where these compounds are needed in large quantities (Dai Gui-yuan, 2003).
Spectroscopic and Vibrational Studies
The compound has been the subject of detailed spectroscopic studies, including density functional theory studies on its vibrational and electronic spectra. These studies are important for understanding the physical and chemical properties of the compound, which can be essential for its application in various fields like materials science and chemical sensing (Arjunan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-methoxypyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-4-2-3-6(5-8)9-7;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUIGWFEWARCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712383 | |
Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methoxypyridine hydrochloride | |
CAS RN |
864264-99-3 | |
Record name | 2-(Chloromethyl)-6-methoxypyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50712383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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